3,4-Dimethoxyphenol
Overview
Description
Synthesis Analysis
Synthesis of compounds related to 3,4-dimethoxyphenol involves facile methods, including photophysical and electrochemical processes. For instance, novel compounds with the dimethoxyphenyl structure have been synthesized using one-pot methods, exhibiting notable electrochemical and photophysical properties, suggesting a versatile approach to synthesizing dimethoxyphenol derivatives (Golla et al., 2020).
Molecular Structure Analysis
The molecular structure of 3,4-dimethoxyphenol derivatives has been extensively analyzed through X-ray diffraction and Hirshfeld surface analysis. These studies highlight the importance of intermolecular interactions, which contribute to the supramolecular structures observed in these compounds. CH⋯N, CH⋯O, and C⋯C aromatic stacking interactions play a crucial role in the molecular arrangement (Shabir et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 3,4-dimethoxyphenol derivatives demonstrate diverse functionalities. For instance, the synthesis of poly(3,4-dimethoxythiophene) through anodic oxidation showcases the compound's adaptability in polymer chemistry, yielding materials with significant conductivity and flexibility (Hagiwara et al., 1989).
Physical Properties Analysis
The physical properties of 3,4-dimethoxyphenol derivatives, including their crystal structures, highlight the influence of dimethoxy groups on the planarity and stability of these compounds. The analysis of these properties is crucial for understanding the material characteristics and their potential applications (Shabir et al., 2020).
Chemical Properties Analysis
The chemical properties of 3,4-dimethoxyphenol derivatives are influenced by their molecular structure and synthesis methods. For example, the electrochemical and photophysical properties investigated through UV–Visible and fluorescence spectroscopy reveal insights into the charge transfer and redox reactions characteristic of these compounds (Golla et al., 2020).
Scientific Research Applications
Photochemical Reactivity in Freshwaters : Canonica and Freiburghaus (2001) found that 3,4-DMP is useful for studying the photochemical reactivity of freshwaters. Its kinetic behavior is compatible with the assumption that electron-rich phenols transform through photooxidants of varying lifetimes generated by photosensitization from dissolved organic matter (Canonica & Freiburghaus, 2001).
Model for Pyrolysis of Lignocellulosics : Kuroda (1995) identified 3,4-dimethoxyphenyloxirane, related to 3,4-DMP, as a model for studying the pyrolysis of lignocellulosics, particularly in the cleavage of the β-aryl ether substructure in lignin (Kuroda, 1995).
Conductive and Magnetic Properties : Zotti et al. (2000) explored 3,4-DMP for its conductive and magnetic properties, especially in the context of polypyrrole and polythiophene (Zotti et al., 2000).
Synthesis of Organic Compounds : Maki et al. (1993) used 3,4-DMP in the facile synthesis of tricyclo[5.4.0.01,5]undec-9-ene-8,11-diones from phenols, highlighting its utility in organic synthesis (Maki et al., 1993).
Synthesis of Glycosides : Kometani et al. (1995) reported the use of 3,4-DMP in the synthesis of glycosides by Coffea arabica cells (Kometani et al., 1995).
Solid-Phase Synthesis Intermediate : Jin et al. (2001) utilized 4-Formyl-3,5-dimethoxyphenol, derived from 3,4-DMP, in the preparation of acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).
Enzyme Activity Inhibitor : Artunç et al. (2020) discovered that 3,4-DMP is an effective inhibitor of acetylcholinesterase (AChE), human carbonic anhydrase I and II (hCA I, hCA II), and butyrylcholinesterase (BChE) activities (Artunç et al., 2020).
Protecting Group in Organic Synthesis : Grunder-Klotz and Ehrhardt (1991) used 3,4-dimethoxybenzyl, related to 3,4-DMP, as a new N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives (Grunder-Klotz & Ehrhardt, 1991).
Lignin Model Compound Study : Nie et al. (2014) aimed to understand the kinetics and mechanism of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol by chlorine dioxide, relevant to elemental chlorine-free pulping processes (Nie et al., 2014).
Anodic Oxidation : Nishiyama et al. (1983) investigated the anodic oxidation of 3,4-DMP, leading to various oxidation products significant in organic chemistry (Nishiyama et al., 1983).
Safety And Hazards
properties
IUPAC Name |
3,4-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFZOQLHYIRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062112 | |
Record name | 3,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenol | |
CAS RN |
2033-89-8 | |
Record name | 3,4-Dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2033-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHOXYPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140927 | |
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Record name | Phenol, 3,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38B43WCU83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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